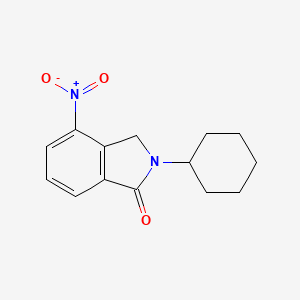

2-Cyclohexyl-4-nitro-1-isoindolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4-nitro-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-14-11-7-4-8-13(16(18)19)12(11)9-15(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAREZQQWQNSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 2 Cyclohexyl 4 Nitro 1 Isoindolinone

Reactivity and Derivatization of the Nitro Group

The nitro group is a powerful electron-withdrawing moiety that profoundly influences the electronic properties of the benzene (B151609) ring, serving as a versatile handle for subsequent chemical modifications.

Chemoselective Reduction of the Nitro Moiety

The reduction of the nitro group is one of the most fundamental transformations in organic chemistry, providing access to various nitrogen-containing functional groups, most notably the amino group. sci-hub.st The conversion of aromatic nitro compounds can be achieved using a wide array of reagents. wikipedia.org For 2-Cyclohexyl-4-nitro-1-isoindolinone, the primary challenge is to achieve chemoselective reduction of the nitro group without affecting the lactam carbonyl group.

Several reliable methods are available for this transformation. sci-hub.st Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org These methods are typically clean and high-yielding. Another widely used approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). scispace.com Tin(II) chloride (SnCl₂) in concentrated HCl is a particularly mild and effective reagent for this purpose. Catalytic transfer hydrogenation, using hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C, offers a non-pressurized alternative to direct hydrogenation. sci-hub.st

The reduction can also be controlled to yield intermediate oxidation states. For instance, partial reduction under specific conditions, such as using zinc dust in aqueous ammonium chloride, can lead to the corresponding 4-hydroxylamino derivative. wikipedia.org The choice of reducing agent is critical for controlling the final product, as summarized in the table below.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Conditions | Primary Product | Citation |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine (-NH₂) | wikipedia.org |

| Fe, Sn, or Zn in HCl | Amine (-NH₂) | scispace.com |

| SnCl₂/HCl | Amine (-NH₂) | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | wikipedia.org |

| Zn/NH₄Cl | Hydroxylamine (-NHOH) | wikipedia.org |

| Metal Hydrides (e.g., LiAlH₄) | Azo Compound (-N=N-) | wikipedia.org |

Potential for Nucleophilic Aromatic Substitution

The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This reaction typically requires a leaving group, such as a halogen, positioned ortho or para to the nitro group. libretexts.orgtaylorfrancis.com In the structure of this compound, there is no inherent leaving group on the aromatic ring. However, if a derivative were synthesized with a suitable leaving group at the C5 or C7 position (ortho and para to the nitro group, respectively), it would be highly susceptible to displacement by a wide range of nucleophiles.

The mechanism of SNAr involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the nitro group's ability to delocalize the negative charge. The subsequent departure of the leaving group restores the aromaticity of the ring. mdpi.com Potential nucleophiles for such a reaction include alkoxides, phenoxides, thiolates, and amines.

Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct replacement of a hydrogen atom ortho or para to a nitro group. nih.gov In the case of this compound, a strong nucleophile in the presence of a base could potentially attack the C5 position, leading to direct C-H functionalization. nih.gov

Role of the Nitro Group in Electronically Driven Reactions

The electronic influence of the nitro group extends beyond SNAr reactions. As a powerful deactivating group, it renders the aromatic ring electron-poor and thus highly resistant to electrophilic aromatic substitution (e.g., Friedel-Crafts reactions, nitration, halogenation). Any electrophilic attack would be directed to the meta positions (C6) relative to the nitro group, and would require harsh reaction conditions.

Conversely, the electron-deficient nature of the nitro-substituted ring makes it a suitable component in cycloaddition reactions. For instance, nitro-pyridones and quinolones can act as dienophiles in Diels-Alder reactions with electron-rich dienes. nih.gov This reactivity could potentially be exploited to construct fused ring systems onto the isoindolinone framework. The reaction proceeds via a concerted [4+2] cycloaddition, often followed by aromatization. nih.gov

Reactivity of the 1-Isoindolinone Lactam System

The isoindolinone core itself offers opportunities for structural modification, particularly at the C3 position, which is adjacent to the lactam nitrogen.

Functionalization at the C3 Position of the Isoindolinone Core

The C3 position of the 1-isoindolinone scaffold is amenable to the introduction of various substituents. A common strategy involves the generation of an N-acyliminium ion intermediate, which is a highly reactive electrophile. This intermediate can be formed from a 3-hydroxy- or 3-alkoxyisoindolinone precursor under acidic conditions. The N-acyliminium ion is then readily trapped by a diverse range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position.

Recent advances have demonstrated organocatalytic methods for C3 functionalization. For example, asymmetric Mannich reactions using α-amido sulfones derived from 2-formyl benzoates can introduce substituents at the C3 position with high enantioselectivity. mdpi.com Copper-catalyzed coupling of 3-hydroxyisoindolinones with aryl- and alkenylboronic acids has also been reported as an effective method for C-C bond formation. organic-chemistry.org

Table 2: Examples of C3 Functionalization via N-Acyliminium Ion Intermediates

| Nucleophile | Resulting C3-Substituent | Bond Formed |

|---|---|---|

| Allylsilanes / Silyl enol ethers | Allyl / β-Ketoalkyl group | C-C |

| Electron-rich arenes (e.g., indoles, pyrroles) | Aryl / Heteroaryl group | C-C |

| Organometallic reagents (e.g., Grignards) | Alkyl / Aryl group | C-C |

| Cyanide (e.g., TMSCN) | Nitrile (-CN) | C-C |

| Amines / Anilines | Amino group | C-N |

| Thiols | Thioether group | C-S |

Ring-Opening and Ring-Closing Metathesis in Isoindolinone Frameworks

Olefin metathesis has become a powerful tool for the construction of cyclic and macrocyclic structures in organic synthesis. organic-chemistry.org Ring-closing metathesis (RCM) is particularly useful for synthesizing nitrogen heterocycles. nih.gov While not a direct reaction of the existing this compound, RCM can be employed to build additional rings onto the scaffold.

A hypothetical synthetic pathway would involve introducing two alkenyl "arms" onto the isoindolinone core. For example, the cyclohexyl group at N2 could be replaced with an allyl group, and a second allyl group could be introduced at the C3 position via the N-acyliminium ion chemistry described previously. Treatment of this di-alkenyl precursor with a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalyst, would initiate RCM to form a new five- or six-membered ring fused across the N2 and C3 positions of the isoindolinone. researchgate.net This strategy allows for the creation of complex, polycyclic architectures based on the isoindolinone template. nih.gov

Conversely, ring-opening metathesis (ROM) or ring-opening-and-closing cascade reactions are more commonly employed in the synthesis of the isoindolinone core itself from different precursors, rather than as a transformation of a pre-formed isoindolinone. researchgate.net

Chemical Behavior of the N2-Cyclohexyl Substituent.

The cyclohexyl group, a non-planar and conformationally flexible substituent, significantly influences the steric and electronic environment of the isoindolinone core.

The N-cyclohexyl substituent is expected to exert a notable steric influence on the isoindolinone system. The chair conformation of the cyclohexyl ring can orient its methylene (B1212753) groups in axial and equatorial positions, leading to potential steric hindrance around the lactam functionality. This steric bulk can modulate the accessibility of reagents to the carbonyl group and the adjacent C-3 position of the isoindolinone ring.

Table 1: Predicted Influence of the N-Cyclohexyl Group on the Properties of 4-Nitro-1-isoindolinone

| Property | Predicted Influence of N-Cyclohexyl Group | Rationale |

| Molecular Conformation | Adopts a chair conformation; can lead to different spatial arrangements of the isoindolinone moiety. | The cyclohexyl ring is conformationally flexible, with the chair form being the most stable. |

| Reactivity of the Carbonyl Group | May decrease reactivity due to steric hindrance. | The bulky nature of the cyclohexyl group can shield the carbonyl carbon from nucleophilic attack. |

| Solubility | Likely to increase solubility in nonpolar solvents. | The aliphatic cyclohexyl group increases the lipophilicity of the molecule. |

| Electronic Effect | Weak electron-donating inductive effect. | Alkyl groups are known to be weakly electron-donating. |

Direct chemical transformations on the saturated cyclohexyl ring of this compound are generally challenging under standard laboratory conditions due to the inertness of C-H bonds. However, reactions can be initiated under more forcing conditions or through specific activation pathways.

One of the most common transformations of cyclohexyl rings, particularly in the context of drug metabolism, is hydroxylation. nih.gov This reaction is typically catalyzed by cytochrome P450 enzymes and leads to the formation of various hydroxycyclohexyl isomers. While not a synthetic transformation in the traditional sense, it highlights the potential for functionalization of the cyclohexyl ring. In a synthetic setting, radical halogenation could potentially be used to introduce a functional group handle on the cyclohexyl ring, which could then be further elaborated.

Table 2: Potential Transformations on the Cyclohexyl Ring of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Hydroxylation (Metabolic) | Cytochrome P450 enzymes | Hydroxycyclohexyl-4-nitro-1-isoindolinone isomers | A common metabolic pathway for compounds containing a cyclohexyl moiety. nih.gov |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Bromocyclohexyl-4-nitro-1-isoindolinone isomers | Non-selective reaction that could lead to a mixture of products. |

Overall Molecular Transformations and Derivatization.

The primary sites for molecular transformations and derivatization on this compound, beyond the cyclohexyl ring, are the nitro group and the isoindolinone core itself. The presence of the nitro group opens up a rich area of derivatization chemistry.

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reductions (e.g., SnCl₂, HCl). The resulting 2-Cyclohexyl-4-amino-1-isoindolinone is a versatile intermediate that can undergo a wide range of further reactions, including diazotization followed by Sandmeyer reactions to introduce various substituents at the 4-position, or acylation to form amides.

The isoindolinone core can also be subject to transformations. For instance, the lactam carbonyl can be reduced, or reactions can be performed at the C-3 position if a suitable leaving group is present or can be introduced.

| Reaction Type | Reagents and Conditions | Product |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | 2-Cyclohexyl-4-amino-1-isoindolinone |

| Amine Acylation | Acyl chloride, base | 4-Acylamino-2-cyclohexyl-1-isoindolinone |

| Diazotization/Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | 2-Cyclohexyl-4-halo/cyano-1-isoindolinone |

These potential transformations highlight the synthetic utility of this compound as a scaffold for the generation of a library of substituted isoindolinone derivatives with potential applications in medicinal chemistry and materials science. Further experimental studies would be necessary to fully elucidate the reactivity and scope of these transformations for this specific molecule.

Mechanistic Elucidation and Kinetic Investigations

Detailed Reaction Mechanisms for 2-Cyclohexyl-4-nitro-1-isoindolinone Synthesis

The formation of the this compound structure can be envisioned through several synthetic strategies, primarily involving either palladium-catalyzed cross-coupling reactions or transition-metal-free pathways. These approaches typically involve the formation of a crucial carbon-nitrogen bond to construct the five-membered lactam ring.

A probable palladium-catalyzed route to this compound involves an intramolecular Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for forming C–N bonds. bohrium.comwikipedia.org The catalytic cycle, illustrated in Figure 1, is widely accepted and involves the following key steps:

Amine Coordination and Deprotonation: The amide nitrogen of the N-cyclohexylbenzamide substrate coordinates to the palladium(II) center. Subsequent deprotonation by a base, typically a strong base like sodium tert-butoxide, generates a palladium(II) amido complex.

Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The C–N bond is formed through reductive elimination from the palladium(II) amido complex, yielding the desired this compound and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and success of this catalytic cycle are highly dependent on the nature of the starting materials, the choice of palladium precursor and ligands, the base employed, and the reaction conditions.

Transition-metal-free methods provide an alternative and often more environmentally benign approach to isoindolinone synthesis. haldiagovtcollege.ac.inrsc.org A plausible pathway for the formation of this compound under these conditions could involve the following steps:

Nucleophilic Substitution: The synthesis may begin with a nucleophilic aromatic substitution reaction. For instance, a 2-halobenzoic acid derivative with a nitro group at the 4-position could react with cyclohexylamine (B46788). The electron-withdrawing nature of the nitro group would activate the aromatic ring towards nucleophilic attack.

Amide Formation: Following the initial substitution, the carboxylic acid functionality would be converted to an amide with cyclohexylamine if not already incorporated in the starting material.

Intramolecular Cyclization: The final step would be an intramolecular cyclization to form the lactam ring. This can be achieved through various methods, such as activation of the carboxylic acid group (e.g., conversion to an acid chloride) followed by intramolecular nucleophilic attack by the amide nitrogen.

Alternatively, tandem reactions that proceed through radical pathways have also been reported for the synthesis of N-substituted isoindolinones without the need for transition metals. scilit.com

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of the palladium-catalyzed synthesis of this compound, several key intermediates are proposed based on extensive studies of Buchwald-Hartwig and related C-N coupling reactions. benthamdirect.commit.edu

Palladium(II) Oxidative Addition Complex: Following the initial reaction of the palladium(0) catalyst with the aryl halide, a square planar palladium(II) complex is formed. This intermediate contains the aryl group and the halide atom bonded to the palladium center.

Palladium(II) Amido Complex: After coordination of the amide and deprotonation, a palladium(II) amido complex is generated. This species is pivotal as it directly precedes the final C-N bond formation. Spectroscopic techniques such as NMR could potentially be used to identify these intermediates, although their transient nature often makes isolation and characterization challenging.

In transition-metal-free reactions, intermediates are typically organic molecules that can be more readily isolated and characterized. For example, in a stepwise nucleophilic substitution and cyclization route, the N-cyclohexyl-2-halo-4-nitrobenzamide would be a stable and isolable intermediate.

Kinetic Studies and Rate-Determining Steps in Key Reactions

While specific kinetic data for the synthesis of this compound is unavailable, insights can be drawn from kinetic studies of analogous Buchwald-Hartwig amination reactions. nih.govacs.orgnih.gov For many palladium-catalyzed C-N coupling reactions, the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions.

Reductive Elimination: Alternatively, the final reductive elimination step to form the C-N bond can also be rate-limiting. The nature of the ligand on the palladium center can significantly influence the rate of this step.

The table below summarizes the potential effects of various reaction parameters on the reaction rate, based on general principles of palladium-catalyzed amination.

| Parameter | Potential Effect on Reaction Rate | Plausible Rationale |

| Aryl Halide | I > Br > Cl | The C-X bond strength decreases down the group, facilitating oxidative addition. |

| Ligand | Bulky, electron-rich phosphines often accelerate the reaction. | These ligands promote both oxidative addition and reductive elimination. |

| Base | The choice and concentration of the base can influence the rate. | The base is involved in the deprotonation of the amide precursor. |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

Stereochemical Mechanisms in Asymmetric Transformations

The synthesis of this compound does not inherently involve the creation of a stereocenter at the isoindolinone core unless a substituent is introduced at the 3-position. However, the principles of asymmetric synthesis are highly relevant for the broader class of isoindolinones, where chirality can be introduced to impart specific biological activities.

Should an asymmetric synthesis of a 3-substituted derivative of this compound be desired, several strategies could be employed:

Chiral Catalysts: The use of a chiral palladium catalyst, typically featuring chiral phosphine (B1218219) ligands, could induce enantioselectivity in the C-N bond-forming step. nih.govnih.gov The chiral environment created by the ligand would favor the formation of one enantiomer over the other.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including isoindolinones. rsc.orgnih.govmdpi.comrsc.orgthieme-connect.com Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, can activate the substrates and control the stereochemical outcome of the reaction. For instance, an asymmetric Mannich-type reaction followed by cyclization could be a viable route. mdpi.com

The stereochemical outcome in these reactions is dictated by the specific interactions between the substrate, the catalyst, and the reagents in the transition state. The precise mechanism would depend on the chosen catalytic system.

Theoretical and Computational Chemistry Applied to 2 Cyclohexyl 4 Nitro 1 Isoindolinone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. scholarsresearchlibrary.com For 2-Cyclohexyl-4-nitro-1-isoindolinone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G**, would be employed to find the most stable three-dimensional structure.

The process involves an iterative energy minimization, where the positions of the atoms are adjusted until a stationary point on the potential energy surface is located. This provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.com The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties. The energy landscape can be further explored by calculating the energies of various conformers and transition states to understand the molecule's dynamic behavior.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | N-C (lactam) | ~1.38 Å |

| Bond Length | N-C (cyclohexyl) | ~1.47 Å |

| Bond Length | C-NO2 | ~1.48 Å |

| Bond Angle | O=C-N (lactam) | ~125° |

| Dihedral Angle | C-N-C(cyclohexyl)-C(cyclohexyl) | ~178° (for equatorial) |

Understanding the distribution of electrons is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). uaeu.ac.aeresearchgate.net

For this compound, DFT calculations would likely show that the HOMO is distributed across the fused aromatic ring system of the isoindolinone core. In contrast, the electron-withdrawing nature of the nitro group would cause the LUMO to be predominantly localized on the nitro group and the adjacent aromatic carbon atoms. uaeu.ac.ae The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Electron-donating capability |

| LUMO Energy | -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 | High kinetic stability, low reactivity |

| Electronegativity (χ) | 5.0 | Overall electron-attracting power |

| Chemical Hardness (η) | 2.5 | Resistance to change in electron distribution |

Conformational Analysis of the Cyclohexyl and Isoindolinone Moieties

The three-dimensional shape of a molecule, or its conformation, is critical to its function. Conformational analysis involves identifying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds and determining their relative energies.

The conformational flexibility of this compound arises primarily from the cyclohexyl ring and its rotation relative to the isoindolinone core. The cyclohexyl ring itself preferentially adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituent (the isoindolinone moiety) can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

Due to steric hindrance between the axial substituent and the hydrogen atoms at the 3 and 5 positions (known as 1,3-diaxial interactions), the equatorial conformation is significantly more stable and therefore the preferred conformer. utdallas.edu The energy difference between the equatorial and axial conformers (the A-value) for a bulky group like isoindolinone would be substantial, leading to a strong preference for the equatorial position at equilibrium. The isoindolinone ring system is largely planar, but slight puckering can occur.

| Conformer | Position of Isoindolinone | Relative Energy (kcal/mol) | Population at 298 K |

|---|---|---|---|

| Chair | Equatorial | 0.0 (most stable) | >99% |

| Chair | Axial | ~4.5 | <1% |

| Twist-Boat | N/A | ~5.5 | <0.1% |

| Boat | N/A | ~6.9 | <0.1% |

Substituents play a critical role in dictating the conformational landscape. In this compound, the bulky cyclohexyl group is the dominant steric feature, forcing itself into the equatorial position to minimize steric strain. This effectively locks the N-C bond in a specific orientation relative to the isoindolinone plane.

Future Research Trajectories and Broader Academic Impact in 1 Isoindolinone Chemistry

Development of Next-Generation Sustainable Synthetic Methods for Isoindolinones

The future of isoindolinone synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and energy efficiency. jddhs.com Research is increasingly focused on developing environmentally benign methods that offer high resource utilization and operational simplicity. rsc.orgresearchgate.net

Key areas of development include:

Use of Green Solvents: A significant trend is the move away from traditional volatile organic compounds towards greener alternatives like water. researchgate.net Water is non-toxic, non-flammable, and readily available, making it an ideal medium for reactions like the three-component synthesis of 3-heterocyclic-substituted isoindolinones. researchgate.net

Catalyst-Free and Metal-Free Reactions: There is a growing emphasis on developing synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and costly. researchgate.net For instance, catalyst- and additive-free multicomponent reactions in water have been successfully developed for the synthesis of 3-alkyl-substituted isoindolinones. researchgate.net Similarly, base-promoted cascade reactions using inexpensive and environmentally benign reagents like potassium carbonate are being explored. acs.org

Renewable Feedstocks: A forward-looking approach involves the synthesis of isoindolinones from bio-based starting materials. For example, an intramolecular cycloaromatization strategy has been developed for the direct conversion of bio-derived furfurals into isoindolinones. rsc.org

These sustainable methods not only reduce the environmental footprint of isoindolinone synthesis but also often lead to more efficient and atom-economical processes. researchgate.net

| Sustainable Approach | Key Features | Example Application |

| Green Solvents | Use of water or other non-hazardous solvents. | Three-component synthesis of 3-heterocyclic-substituted isoindolinones in water. researchgate.net |

| Metal-Free Catalysis | Avoids heavy metal catalysts. | Base-promoted cascade synthesis of 3,3-dialkylated isoindolin-1-ones. acs.org |

| Energy Efficiency | Use of ultrasound or microwave irradiation. | Ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones. nih.gov |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Upgradation of bio-furfurals to isoindolinones. rsc.org |

Exploration of Novel Reaction Architectures and Cascade Processes

To enhance synthetic efficiency, researchers are designing novel reaction architectures that allow for the construction of complex isoindolinone structures in a single step from simple precursors. This involves the use of cascade (or tandem) and multicomponent reactions.

Cascade Reactions: These processes involve two or more bond-forming transformations that occur sequentially in a single pot without the need to isolate intermediates. This approach offers significant advantages in terms of step- and atom-economy. Examples include:

Palladium-catalyzed cascade reactions for the synthesis of complex fused isoindolinones, where multiple carbon-carbon and carbon-heteroatom bonds are formed in one step. acs.orgnih.gov

Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles that combine up to six elemental steps in a single operation. acs.org

Photoinduced cascade synthesis, which utilizes light to generate radicals that participate in addition and cyclization reactions to form isoquinolinediones. nih.gov

Multicomponent Reactions (MCRs): MCRs bring together three or more starting materials in a one-pot reaction to form a product that contains substantial portions of all the initial reactants. This strategy is highly convergent and ideal for creating diverse libraries of compounds.

An acid-mediated multicomponent domino reaction of 2-carboxybenzaldehyde, nitriles/anilines, and a nucleophile can produce a range of functionalized N-substituted isoindolinones. thieme-connect.com

Solid-phase multicomponent synthesis has been used to generate 3-substituted isoindolinone derivatives, which can even be attached to peptides to create new cell-penetrating probes. nih.gov

These advanced reaction architectures represent a paradigm shift in synthetic chemistry, moving away from linear, stepwise synthesis towards more elegant and efficient strategies.

Advancement in Stereoselective Synthesis of Complex Isoindolinone Derivatives

Many biologically active isoindolinones are chiral, meaning they exist as non-superimposable mirror images (enantiomers). nih.gov Since different enantiomers can have vastly different biological effects, the development of methods to selectively synthesize one enantiomer over the other (asymmetric synthesis) is of paramount importance. chim.itnih.gov

Significant progress has been made in the catalytic asymmetric synthesis of isoindolinones, with a focus on two main areas: nih.gov

Transition Metal Catalysis: Chiral complexes of metals such as palladium, rhodium, cobalt, and copper are used to catalyze reactions with high enantioselectivity. nih.govnih.gov Recent advances include:

Cobalt-catalyzed enantioselective C–H carbonylation to produce chiral isoindolinones with excellent yields and enantioselectivities (up to 99% ee). bohrium.comthieme-connect.com

Palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reactions to create chiral isoindolinones bearing a challenging quaternary stereocenter. acs.orgorganic-chemistry.org

Rhodium-catalyzed asymmetric [4+1] annulation reactions. nih.gov

Organocatalysis: This approach uses small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. rsc.org Bifunctional organocatalysts, which possess both an acidic and a basic site, have proven particularly effective. mdpi.comnih.gov Examples include:

The use of chiral Brønsted acids for the asymmetric addition of thiols to generate N(acyl),S-acetals with high enantioselectivity. rsc.org

Phase-transfer catalysis (PTC) with chiral ammonium (B1175870) salts derived from cinchona alkaloids for the asymmetric Michael reaction of 3-substituted isoindolinones. nih.govmdpi.com

Cascade reactions initiated by organocatalysts to synthesize functionalized isoindolinones and related fused heterocyclic systems. rsc.org

These advancements are crucial for accessing enantioenriched isoindolinones, which are essential for drug discovery and development. chim.it

| Catalytic System | Approach | Key Features |

| Transition Metals | Chiral Pd, Rh, Co, Cu complexes. | High efficiency, broad substrate scope, C-H functionalization. nih.govnih.govbohrium.com |

| Organocatalysis | Chiral Brønsted acids, thioureas, phase-transfer catalysts. | Metal-free, environmentally benign, mimics enzyme catalysis. rsc.orgrsc.orgnih.gov |

Interdisciplinary Applications of 1-Isoindolinone Chemistry in Materials and Catalysis Research

While the primary focus of isoindolinone research has been in medicinal chemistry, the unique structural and electronic properties of this scaffold suggest potential applications in other scientific fields. This represents a significant area for future exploration.

Materials Science: The rigid, planar structure of the isoindolinone core makes it an interesting building block for functional organic materials. Some isoindolinone derivatives have been shown to exhibit significant fluorescence with large Stokes shifts, suggesting their potential use as fluorescent probes or sensors. nih.gov Their incorporation into polymer backbones could lead to new materials with unique optical or electronic properties.

Catalysis: The potential for isoindolinone derivatives to act as ligands for metal catalysts or even as organocatalysts themselves is an emerging area of interest. Recently, it has been demonstrated that chiral isoindolinones can serve as effective chiral ligands in cobalt-catalyzed enantioselective C–H annulation reactions, highlighting their dual role as both synthetic targets and tools. bohrium.comthieme-connect.com

Future research will likely involve the rational design and synthesis of isoindolinone derivatives with tailored properties for specific applications in areas such as organic light-emitting diodes (OLEDs), molecular sensors, and asymmetric catalysis.

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the outcomes of chemical reactions. In the context of isoindolinone chemistry, these methods offer powerful insights that can accelerate the development of new synthetic methods.

Mechanism Elucidation: DFT calculations can be used to map out the entire reaction pathway, identify transition states, and determine the energetics of different steps. This information is crucial for understanding how a reaction works and for optimizing conditions. For example, DFT calculations have been used to support the proposed mechanism of palladium-catalyzed aminoalkynylation reactions for isoindolinone synthesis. acs.org

Predicting Stereoselectivity: In asymmetric synthesis, computational models can help explain the origin of enantioselectivity by modeling the interactions between the catalyst, substrates, and transition states. This allows for the rational design of more effective chiral catalysts.

Rational Design of Novel Reactivity: By simulating hypothetical reactions and intermediates, computational chemistry can guide experimental efforts towards the discovery of entirely new transformations and reaction architectures for accessing novel isoindolinone scaffolds. Theoretical calculations have been used to understand the enhanced stability of intermediates in the synthesis of isoindolinones from renewable feedstocks, guiding the development of the process. rsc.org

The synergy between computational and experimental chemistry is poised to drive significant future innovations in the field, enabling the more rapid and efficient discovery of new synthetic routes and functional molecules based on the isoindolinone core.

Q & A

Q. What safety protocols are essential when handling this compound in mutagenicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.